2-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
2-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by its unique structure, which includes a phthalazinone core, a pyridine ring, and an oxadiazole ring
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-14-9-10-17(12-15(14)2)28-23(29)19-8-4-3-7-18(19)20(26-28)22-25-21(27-30-22)16-6-5-11-24-13-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCWYMUKZRUPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CN=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki or Heck reaction, using suitable pyridine derivatives.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. For instance, the reaction of appropriate hydrazones with carbonyl compounds can yield derivatives with desired biological activities. Characterization is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.
- Mass Spectrometry (MS) : Confirms the molecular weight and structure.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Studies demonstrate that modifications in the oxadiazole structure can enhance antibacterial activity. For example, compounds with pyridine substituents have shown improved interactions with bacterial targets, leading to increased potency against resistant strains .
Anticancer Properties
The anticancer potential of this compound is attributed to its ability to inhibit specific cellular pathways involved in tumor growth. Studies have reported that similar oxadiazole derivatives exhibit cytotoxic effects against several cancer cell lines, including:
- HCT116 (colon cancer)
- MCF7 (breast cancer)
In vitro assays reveal that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of oxadiazole derivatives, including the target compound. The antimicrobial activity was assessed using the disc diffusion method against S. aureus and E. coli. Results indicated that certain derivatives exhibited a zone of inhibition comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines using the MTT assay to determine cell viability. The results showed a dose-dependent reduction in cell viability for MCF7 cells treated with the compound, indicating significant anticancer activity . Further molecular docking studies suggested strong binding interactions with targets involved in cancer progression.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |
| Escherichia coli | Comparable to standard antibiotics | |
| Anticancer | HCT116 | Dose-dependent cytotoxicity |
| MCF7 | Induced apoptosis |
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
- 2-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one analogs
Uniqueness
The uniqueness of 2-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, or biological activity, making it a valuable candidate for further research and development.
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one represents a novel class of chemical entities that exhibit significant biological activities. Its structural components, particularly the 1,2,4-oxadiazole and dihydrophthalazine moieties, are known to confer a range of pharmacological effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 335.39 g/mol. The structure includes a dimethylphenyl group and a pyridine ring attached to an oxadiazole unit, which is pivotal for its biological activity.
The mechanism of action for compounds containing the oxadiazole scaffold generally involves interaction with various biological targets including enzymes and receptors. Specifically, these compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation:
- Inhibition of Enzymes : The oxadiazole derivatives can inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
- Receptor Modulation : They may also interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (CaCo-2)
- Breast cancer cells
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation .
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Anticancer Properties : A recent study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. The results indicated that modifications to the oxadiazole core significantly enhanced cytotoxicity against multiple cancer cell lines .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | CaCo-2 | 15.7 |
| Compound C | MCF7 (Breast) | 10.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
